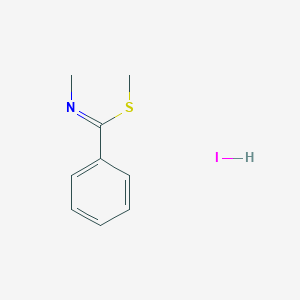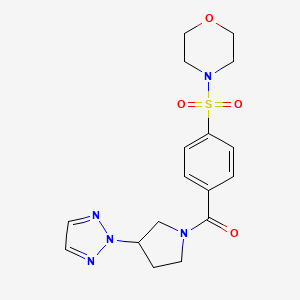
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,3-triazole ring, a pyrrolidine ring, and a phenyl ring. The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is known for its stability and wide range of biological activities . The pyrrolidine ring is a type of secondary amine that is often found in pharmaceuticals and natural products. The phenyl ring is a common structure in organic chemistry, often contributing to the stability and rigidity of molecules.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Drug Discovery
The compound’s 1,2,3-triazole core makes it an attractive scaffold for drug development. Its high chemical stability, aromatic character, and hydrogen bonding ability contribute to its suitability as a building block for novel pharmaceuticals. Several medicinal compounds containing a 1,2,3-triazole motif are already available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Fluorescent Imaging and Materials Science
The compound’s fluorescent properties enable its use as a probe in imaging techniques. Additionally, it contributes to the development of functional materials, such as sensors, luminescent polymers, and nanomaterials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These activities can lead to downstream effects that influence various physiological processes.
Result of Action
Based on similar compounds, it can be inferred that the compound may have a wide range of effects due to its potential interaction with multiple receptors .
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c23-17(20-8-5-15(13-20)22-18-6-7-19-22)14-1-3-16(4-2-14)27(24,25)21-9-11-26-12-10-21/h1-4,6-7,15H,5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAZEMNPFNGDOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

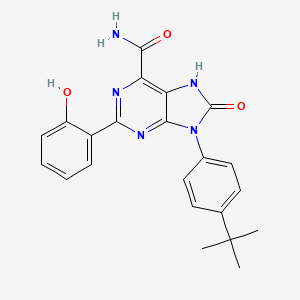
![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)

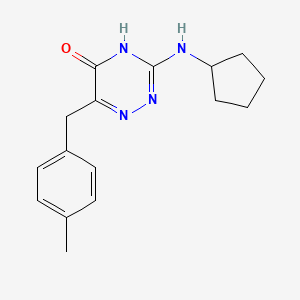
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)
![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)
![2-methyl-6-phenyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2368625.png)
![4-fluoro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2368626.png)
![N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368627.png)
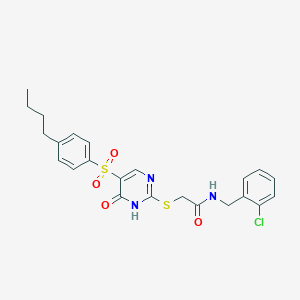
![11-Phenacyl-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2368631.png)
